

in vivo evaluation of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine derivatives

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Compound of Interest

Compound Name: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

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In Vivo Evaluation of Pyrazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo performance of various pyrazole derivatives, with a focus on their anti-inflammatory, analgesic, and antimicrobial activities. While specific in vivo data for **(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine** derivatives were not prominently available in the reviewed literature, this guide synthesizes findings from closely related pyrazole compounds to offer valuable insights for researchers in the field. The data presented is compiled from multiple studies to facilitate a comparative analysis against commonly used standard drugs.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

A widely accepted preclinical model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of anti-inflammatory compounds is measured by their ability to reduce this swelling compared to a control group.

Experimental Protocol: Carrageenan-Induced Paw Edema

- **Animal Model:** Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
- **Groups:** Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, Diclofenac, Celecoxib), and treatment groups receiving different doses of the test pyrazole derivatives.
- **Administration:** Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (usually 30-60 minutes) before the induction of inflammation.
- **Induction of Edema:** A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
- **Measurement of Paw Volume:** The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- **Calculation of Inhibition:** The percentage of inhibition of edema is calculated for each group using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Comparative Performance of Pyrazole Derivatives in Anti-inflammatory Assays

Compound/ Drug	Dose	Animal Model	Time Post- Carrageena n	Edema Inhibition (%)	Reference
Pyrazole- fused Betulin Derivative	Not Specified	Mouse	Not Specified	Significant Suppression	[1]
Diclofenac	5 mg/kg	Rat	2 hours	56.17 ± 3.89	[1]
Diclofenac	20 mg/kg	Rat	3 hours	71.82 ± 6.53	[1]
Indomethacin	10 mg/kg	Mouse	4 and 5 hours	~31.67	[1]
Pyrazoline Derivative 2d	Not Specified	Not Specified	Not Specified	High Activity	[2]
Pyrazoline Derivative 2e	Not Specified	Not Specified	Not Specified	High Activity	[2]
Pyrazolone Derivative N9	Not Specified	Rat	1 hour	More potent than Celecoxib	[3]
Pyrazolone Derivative N7	Not Specified	Rat	Not Specified	More potent than Celecoxib	[3]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies.

Analgesic Activity: Hot Plate Test

The hot plate test is a common method for assessing the central analgesic activity of drugs. It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) indicates an analgesic effect.

Experimental Protocol: Hot Plate Test

- Animal Model: Mice are typically used for this assay.

- Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$) is used.
- Procedure:
 - Animals are placed on the hot plate, and the time until they exhibit a response (e.g., licking a paw, jumping) is recorded as the reaction time or latency.
 - A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
 - Animals are tested before (baseline) and at various time points after the administration of the test compound or standard drug (e.g., Tramadol, Morphine).
- Data Analysis: The increase in reaction time compared to the baseline is a measure of the analgesic effect.

Comparative Performance of Pyrazole Derivatives in Analgesic Assays

Compound/ Drug	Dose	Animal Model	Test	Observation	Reference
Pyrazolone Derivative 5	20 mg/kg	Mice	Hot Plate	105.8% protection at 90 min	[4]
Tramadol (Standard)	40 mg/kg	Mice	Hot Plate	148.7% protection at 90 min	[4]
Pyrazole Derivative AD 532	Not Specified	Not Specified	Formalin & Hot Plate	Promising analgesic results	[5]
Pyrazoline Derivatives 5e, 5f, 6d	Not Specified	Not Specified	Standard methods	Potent analgesics	[6]

Antimicrobial and Antifungal Activity

The in vivo efficacy of antimicrobial and antifungal agents is often evaluated in murine infection models. These models involve infecting animals with a specific pathogen and then treating them with the test compounds to assess their ability to reduce the microbial burden or improve survival rates.

Experimental Protocol: Murine Infection Model (General)

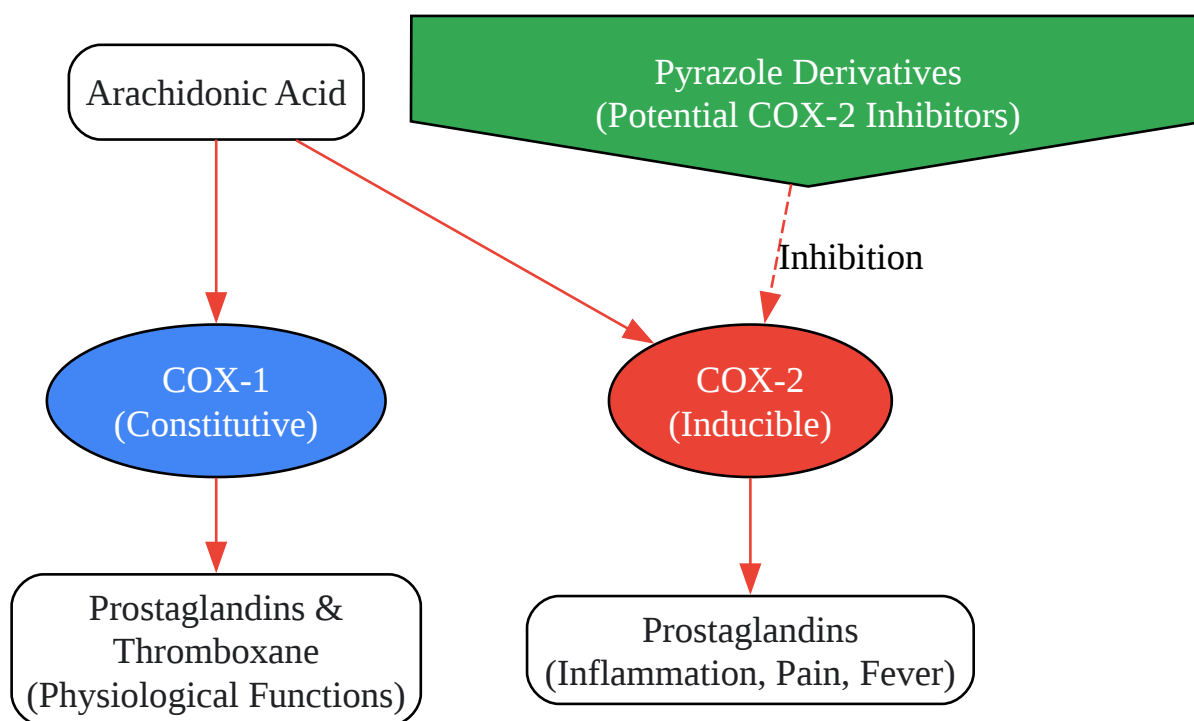
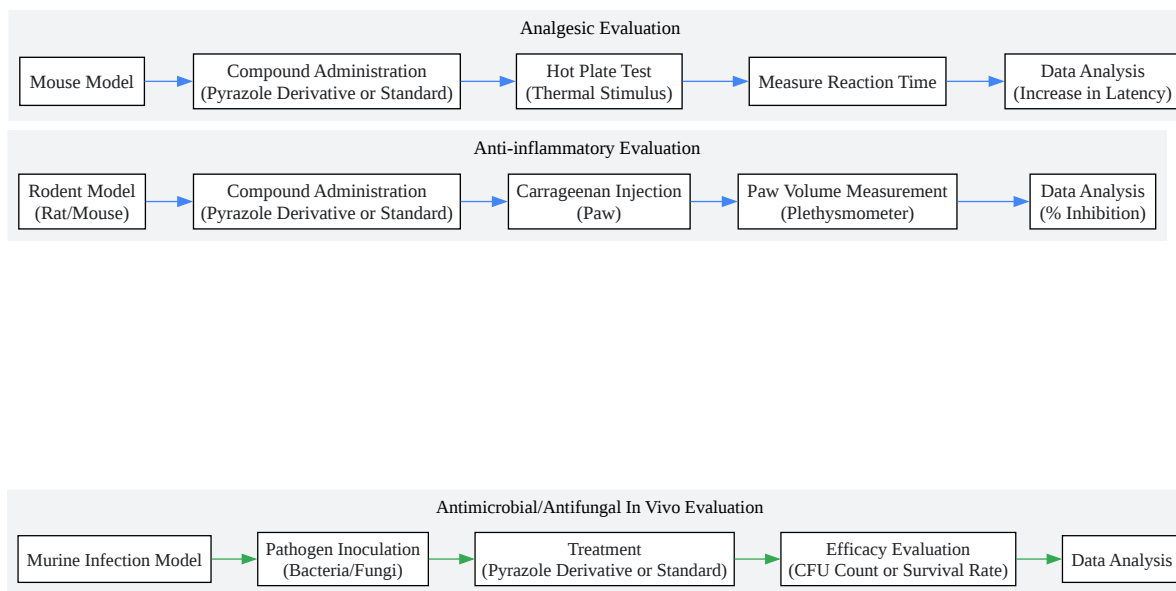
- **Animal Model:** Immunocompromised or specific strains of mice are often used.
- **Infection:** Animals are infected with a standardized dose of bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) or fungi (e.g., *Candida albicans*).
- **Treatment:** Treatment with the test pyrazole derivatives, a standard antibiotic/antifungal, or a vehicle is initiated at a specific time post-infection.
- **Evaluation:** Efficacy is assessed by determining the microbial load (colony-forming units, CFU) in target organs (e.g., kidneys, spleen, lungs) or by monitoring the survival rate of the animals over a period.

Comparative Performance of Pyrazole Derivatives in Antimicrobial/Antifungal Assays

Compound/Drug	Pathogen	In Vivo Model	Key Finding	Reference
Pyrazole-derived oxazolidinone 41	MRSA	Murine model	Significantly improved survival	[7]
Pyrazole Derivative 9	<i>S. aureus</i> (MDR)	Not Specified	Bacteriostatic activity	[8]
Pyrazole-isoxazole 5b (with voriconazole)	<i>C. albicans</i>	<i>Galleria mellonella</i>	Synergistic effect, confirmed in vivo	[9]
Triazole with pyrazole side chain 6c	<i>C. albicans</i>	Mice	Reduced fungal burdens in kidneys	[10]

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language)



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